Rosiglitazone sodium - 316371-83-2

Rosiglitazone sodium

Catalog Number: EVT-359467
CAS Number: 316371-83-2
Molecular Formula: C18H18N3NaO3S
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific details on the synthesis of Rosiglitazone sodium are not provided in the provided abstracts, several papers describe analytical techniques employed to evaluate its quality and characteristics. For instance, high-performance liquid chromatography (HPLC) methods have been developed and utilized to determine the content of Rosiglitazone sodium in pharmaceutical preparations, including tablets [, , , ].

Mechanism of Action

Rosiglitazone sodium functions as a potent and selective agonist of PPARγ [, ]. By binding to PPARγ, it promotes the expression of genes involved in glucose uptake, fatty acid storage, and adipocyte differentiation. This mechanism of action contributes to its antidiabetic effects by improving insulin sensitivity and reducing hepatic glucose production.

Applications
  • Diabetes Research: Rosiglitazone sodium has demonstrated efficacy in improving blood glucose control and insulin sensitivity in animal models of diabetes [, , , ]. Researchers have investigated its effects on pancreatic beta-cell survival, insulin secretion, and glucose metabolism.
  • Non-Alcoholic Fatty Liver Disease (NAFLD): Studies have examined the potential of Rosiglitazone sodium in ameliorating NAFLD by improving insulin resistance and reducing hepatic steatosis [, ].
  • Cardiovascular Research: Given its effects on lipid metabolism and inflammation, some studies have investigated the potential cardiovascular effects of Rosiglitazone sodium [, ].
  • Renal Protection: Research has explored the role of Rosiglitazone sodium in protecting against diabetic nephropathy, a common complication of diabetes [, ].
  • Cellular Studies: Rosiglitazone sodium has been used in in vitro studies to investigate its direct effects on various cell types, including pancreatic beta-cells and endothelial progenitor cells [, ].

Metformin

Relevance: Metformin is frequently co-administered with rosiglitazone sodium to enhance glycemic control in patients with type 2 diabetes. It addresses different aspects of hyperglycemia compared to rosiglitazone sodium, providing a synergistic therapeutic effect. Several studies in the provided papers investigate the clinical outcomes of combining rosiglitazone sodium with metformin, highlighting their complementary mechanisms in managing hyperglycemia and dyslipidemia [, , , , , , ].

Sulfonylureas (Gliquidone, Glipizide, Glimepiride)

Relevance: Similar to metformin, sulfonylureas are often used in combination with rosiglitazone sodium in patients with type 2 diabetes who do not achieve adequate glycemic control with a single agent. The provided papers mention various sulfonylureas, including gliquidone, glipizide, and glimepiride, being used alongside rosiglitazone sodium to improve blood glucose regulation [, , ]. The combination therapy aims to target both insulin resistance (rosiglitazone sodium's action) and insufficient insulin secretion (sulfonylureas' action).

Acarbose

Relevance: While not directly structurally related to rosiglitazone sodium, acarbose represents another class of oral antidiabetic medications frequently used in combination therapies. The provided papers mention acarbose being prescribed alongside rosiglitazone sodium, suggesting its inclusion in treatment regimens for type 2 diabetes to achieve comprehensive glycemic control [, ].

Insulin and Insulin Analogs

Relevance: Although rosiglitazone sodium primarily targets insulin resistance, insulin therapy becomes necessary when endogenous insulin production is significantly impaired or absent. The provided papers discuss the use of insulin, including rapid-acting analogs and premixed formulations, in combination with rosiglitazone sodium for intensive glycemic control in certain individuals with type 2 diabetes [, ]. This combined approach addresses both insulin sensitivity and inadequate insulin secretion to achieve optimal glycemic targets.

Palmitic Acid

Relevance: One study investigated the protective effects of rosiglitazone sodium and fibroblast growth factor-21 (FGF-21) against palmitic acid-induced apoptosis in pancreatic beta-cells []. This research highlights the role of rosiglitazone sodium in potentially mitigating the detrimental effects of lipotoxicity associated with elevated palmitic acid levels.

Fibroblast Growth Factor-21 (FGF-21)

Relevance: One study investigated the combined effect of FGF-21 and rosiglitazone sodium in protecting pancreatic beta-cells from palmitic acid-induced apoptosis []. The study suggests potential synergistic effects between these two compounds in mitigating beta-cell damage caused by lipotoxicity. Both compounds have been individually linked to improved insulin sensitivity and glucose homeostasis, indicating a potential for complementary action.

Properties

CAS Number

316371-83-2

Product Name

Rosiglitazone sodium

IUPAC Name

sodium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C18H18N3NaO3S

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1

InChI Key

XFOHHIYSRDUSCX-UHFFFAOYSA-M

SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]

Canonical SMILES

CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.